Propargyl-PEG1-SS-PEG1-PFP ester

説明

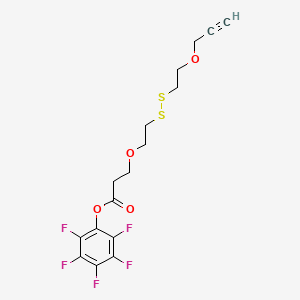

Structure

3D Structure

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSPBJFNPGXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114484 | |

| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-30-0 | |

| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propargyl-PEG1-SS-PEG1-PFP ester structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG1-SS-PEG1-PFP ester is a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This molecule features three key components: a propargyl group for bioorthogonal "click" chemistry, a highly reactive pentafluorophenyl (PFP) ester for efficient amine coupling, and a central disulfide bond that allows for controlled cleavage in a reducing environment. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in creating bioconjugates. It is intended to serve as a technical resource for researchers in chemistry, biology, and pharmacology.

Core Structure and Properties

This compound is a cleavable ADC linker that contains an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] Its PFP ester moiety readily reacts with primary and secondary amines to form stable amide bonds.[3][4][5] The linker's central disulfide bond is susceptible to cleavage by reducing agents, a feature often exploited for drug release within the reducing environment of the cell.[2][6] The two single polyethylene (B3416737) glycol (PEG1) units act as spacers, potentially enhancing solubility and providing conformational flexibility.[7][8]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1817735-30-0 | [2][9] |

| Molecular Formula | C₁₆H₁₅F₅O₄S₂ | [2][9] |

| Molecular Weight | 430.41 g/mol | [2][9] |

| Purity | ≥95% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [5][10] |

Structural Diagram

The chemical structure of this compound is depicted below, highlighting its functional components.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amine Conjugation via PFP Ester

This protocol describes the conjugation of the PFP ester to a primary amine, such as a lysine (B10760008) residue on a protein. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[4][5][11]

Materials:

-

Protein or other amine-containing molecule

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.[5][10] Avoid buffers like Tris or glycine.[5][10]

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column to ensure it is amine-free.[10]

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4][10] Do not store the stock solution, as the PFP ester is moisture-sensitive and can hydrolyze.[5][10]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[11] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PFP ester.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker-conjugate and an azide-functionalized molecule.[12]

Materials:

-

Propargyl-functionalized biomolecule (from section 2.1)

-

Azide-containing molecule (e.g., a drug, a fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reactant Preparation: Prepare solutions of the propargyl-functionalized biomolecule and the azide-containing molecule in PBS.

-

Catalyst Preparation: Prepare fresh stock solutions of 20 mM CuSO₄ and 50 mM THPTA. Also, prepare a 100 mM solution of sodium ascorbate.[13]

-

Reaction Mixture: In a microcentrifuge tube, combine the propargyl- and azide-containing molecules.

-

Initiation of Reaction: Add the CuSO₄ and THPTA premixed solution to the reaction mixture (final concentration of copper will be around 0.25 mM and ligand at 1.25 mM).[13] Then, add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.[13]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as SEC, dialysis, or affinity chromatography, depending on the nature of the biomolecule.

Disulfide Bond Cleavage

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated payload. This is often achieved using reducing agents that mimic the intracellular environment.

Materials:

-

Disulfide-linked bioconjugate

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Conjugate: Dissolve the bioconjugate in the reaction buffer.

-

Addition of Reducing Agent: Add DTT or TCEP to the solution to a final concentration of 1-10 mM. TCEP is often preferred as it is more stable and does not contain thiols.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Analysis: The cleavage can be monitored by techniques such as HPLC or SDS-PAGE (under non-reducing and reducing conditions) to observe the separation of the biomolecule and the released payload.

Visualized Workflows and Pathways

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing an ADC using this compound.

Caption: Workflow for ADC synthesis via amine coupling and click chemistry.

Mechanism of Action: Reductive Cleavage in a Target Cell

This diagram shows the proposed mechanism of drug release from the ADC within a target cell.

Caption: Cellular mechanism of disulfide cleavage and drug release.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide linker, provides researchers with a high degree of control in the design and synthesis of complex biomolecules, particularly in the development of targeted drug delivery systems. The protocols and data presented in this guide offer a foundational resource for the effective application of this linker in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS: 1817735-30-0 | AxisPharm [axispharm.com]

- 3. This compound, 1817735-30-0 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. broadpharm.com [broadpharm.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chempep.com [chempep.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. This compound | 1817735-30-0 | SXC73530 [biosynth.com]

- 10. confluore.com [confluore.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. jenabioscience.com [jenabioscience.com]

The Gatekeepers of Potency: An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Among the various linker strategies, cleavable linkers have emerged as a dominant and versatile class, engineered to release the cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, experimental evaluation, and underlying signaling pathways associated with cleavable linkers for ADCs.

The Rationale for Cleavable Linkers

The fundamental purpose of a cleavable linker is to ensure the ADC remains intact and inactive in systemic circulation, thereby minimizing off-target toxicity.[1] Upon reaching the tumor, the linker is designed to undergo specific cleavage, liberating the highly potent payload to exert its cell-killing effect. This controlled release mechanism offers several advantages, including the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, a crucial attribute for treating heterogeneous tumors.[2][3]

Major Classes of Cleavable Linkers

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which exploits the unique biochemical cues of the tumor microenvironment and intracellular compartments.

pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are designed to be stable at the physiological pH of blood (≈7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][5] This pH differential provides a selective trigger for payload release within the target cell. The rate of hydrolysis can be tuned by modifying the electronic properties of the hydrazone bond.[5]

Protease-Sensitive Linkers (Peptides)

These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are overexpressed in the lysosomal compartments of many tumor cells.[6][7] The most common dipeptide linker is valine-citrulline (Val-Cit), which exhibits high stability in plasma but is efficiently cleaved by cathepsin B.[6][8] The cleavage releases a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which in turn liberates the unmodified payload.

Glutathione-Sensitive Linkers (Disulfides)

Disulfide linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (≈5 µM) and the intracellular cytoplasm (1-10 mM).[9][10][11] The high intracellular GSH concentration reduces the disulfide bond, triggering the release of the payload. The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond.[11]

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, with significant implications for its pharmacokinetic profile and therapeutic index. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: In Vitro Plasma Stability of Cleavable Linkers

| Linker Type | ADC Example/Structure | Species | Half-life (t½) in Plasma | Reference(s) |

| Hydrazone | Gemtuzumab ozogamicin (B1678132) (AcBut) | Human | >24 hours (6% hydrolysis) | [12] |

| Aromatic Hydrazone | - | >24 hours | [12] | |

| Acyl Hydrazone | - | >2.0 hours (at pH 7.0) | [12] | |

| Disulfide | SPDB-DM4 | Human | Stable | [13] |

| SPP-DM1 | Rat | Faster clearance than non-cleavable MCC-DM1 | [14] | |

| Peptide | Val-Cit-PABC-MMAE | Human | Stable | [15] |

| Val-Ala-PABC-MMAE | Human | Stable | [16] | |

| Glucuronide-Val-Cit-MMAE | Rat | Significantly more stable than Val-Cit-MMAE | [17] |

Table 2: Cleavage Kinetics of Protease and pH-Sensitive Linkers

| Linker Type | Substrate | Cleavage Condition | Cleavage Rate / Half-life (t½) | Reference(s) |

| Peptide | Val-Cit-PABC | Cathepsin B | kcat/Km = 1.18 x 10⁵ M⁻¹s⁻¹ | [18] |

| Val-Ala-PABC | Cathepsin B | kcat/Km = 4.65 x 10⁴ M⁻¹s⁻¹ | [18] | |

| Val-Cit-PABC-MMAE | Human Liver Lysosomes | >80% digestion within 30 minutes | [16] | |

| Hydrazone | Aromatic Hydrazone (AcBut) | pH 4.5 | ~24 hours (97% release) | [12] |

| Acyl Hydrazone | pH 5.0 | 2.4 minutes | [12] | |

| General Hydrazone | pH 5.0 | 4.4 hours | [12] |

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

| ADC | Linker Type | Payload | Cell Line | IC50 (ng/mL or nM) | Reference(s) |

| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MMAE | N87 (HER2+) | ~10 ng/mL | [19] |

| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MMAE | SKBR3 (HER2+) | ~1 ng/mL | [3] |

| cAC10-vcMMAE | Peptide (Val-Cit) | MMAE | Karpas 299 (CD30+) | ~0.1 nM | [20] |

| cAC10-vcMMAF | Peptide (Val-Cit) | MMAF | Karpas 299 (CD30+) | ~0.1 nM | [20] |

| Anti-CD79b-vcMMAE | Peptide (Val-Cit) | MMAE | Jeko-1 (CD79b+) | ~1 ng/mL | [17] |

| Anti-CD79b-Glucuronide-vcMMAE | Peptide (Tandem) | MMAE | Jeko-1 (CD79b+) | ~1 ng/mL | [17] |

Experimental Protocols for Linker Evaluation

A rigorous and systematic evaluation of linker stability and cleavage is paramount for the successful development of an ADC. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse, rat).

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[17]

-

Sample Preparation:

-

For intact ADC analysis: At each time point, immediately freeze the plasma sample at -80°C. Prior to analysis, the ADC can be captured using Protein A or G affinity chromatography to remove other plasma proteins.[21]

-

For free payload analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant containing the released payload.[22]

-

-

Quantification:

-

LC-MS/MS: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[9][23] For free payload analysis, use LC-MS/MS to quantify the concentration of the released drug in the supernatant.[22]

-

ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[17]

-

-

Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of free payload at each time point to determine the plasma half-life of the ADC.

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a protease-sensitive ADC in the presence of cathepsin B.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human cathepsin B (e.g., 20 nM) in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol).[21][24]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 2% formic acid).[21][24]

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[21]

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate. Kinetic parameters such as kcat and Km can also be determined.[18]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[8][19]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload. Include untreated cells as a control.[8]

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[25]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[26]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[19]

In Vitro Bystander Effect Assay (Co-culture)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

-

Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[3][8]

-

Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in different ratios in 96-well plates.[8]

-

ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has low activity against the Ag- cells in monoculture.[8]

-

Cell Viability Assessment: After a defined incubation period, assess the viability of the Ag- cells using one of the following methods:

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[3]

Signaling Pathways and Experimental Workflows

The ultimate efficacy of an ADC is determined by the intracellular fate of the payload and its interaction with cellular machinery. The following diagrams illustrate the key signaling pathways affected by common ADC payloads and the workflows for critical experiments.

Signaling Pathways of Common ADC Payloads

Experimental Workflows

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. A deep understanding of the different cleavage chemistries, their quantitative stability and cleavage kinetics, and the downstream cellular consequences of payload release is essential for the rational design of safe and effective ADC therapeutics. The detailed experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates. As our understanding of tumor biology and linker technology continues to evolve, so too will our ability to engineer the next generation of highly targeted and potent cancer therapies.

References

- 1. A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nanodelivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 7. news-medical.net [news-medical.net]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. A Comprehensive Guide to ADC Payload Classes.pdf [slideshare.net]

- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Propargyl-PEG1-SS-PEG1-PFP Ester: A Technical Guide for Advanced Bioconjugation and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Propargyl-PEG1-SS-PEG1-PFP ester, a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols, and data-driven insights to empower researchers in the fields of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced molecular labeling.

Core Concepts: Unpacking the Functionality

This compound is a versatile chemical tool engineered with three key functional components:

-

Propargyl Group: The terminal alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the stable ligation of the linker to azide-modified molecules.[1][2][3][4][5]

-

Pentafluorophenyl (PFP) Ester: This highly reactive ester is designed for efficient coupling with primary and secondary amines, forming stable amide bonds. PFP esters offer significant advantages over more traditional N-hydroxysuccinimide (NHS) esters, including greater resistance to hydrolysis in aqueous media, which leads to higher reaction yields and reproducibility.[6][7][8][9]

-

Disulfide (SS) Bond: The strategically placed disulfide bridge acts as a cleavable element within the linker. This bond is stable in the bloodstream but can be readily cleaved under the reducing conditions found within the intracellular environment, such as in the presence of glutathione (B108866). This feature is critical for the controlled release of therapeutic payloads in targeted drug delivery applications.[]

The polyethylene (B3416737) glycol (PEG) spacers (PEG1) enhance the solubility and biocompatibility of the linker and the resulting conjugate.[11]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1817735-30-0 | [5] |

| Molecular Formula | C₁₆H₁₅F₅O₄S₂ | [5] |

| Molecular Weight | 430.41 g/mol | [5] |

| Purity | Typically ≥95% | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Amine Conjugation via PFP Ester

This protocol outlines the general procedure for conjugating the PFP ester moiety to a biomolecule containing primary or secondary amines, such as a protein, antibody, or peptide.

Materials:

-

This compound

-

Biomolecule of interest (e.g., antibody)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer: 50–100 mM sodium phosphate (B84403) buffer, pH 7.2–8.5[6][12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[13][14]

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10–100 mM.[6][12] PFP esters are moisture-sensitive, so it is crucial to minimize exposure to air and humidity.[6][13][14]

-

Initiate the Conjugation Reaction: Slowly add the PFP ester solution to the biomolecule solution while gently stirring. The molar ratio of PFP ester to the biomolecule's free amines should be optimized, typically ranging from 2:1 to 10:1.[6][12]

-

Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[6][12]

-

Quench the Reaction (Optional): If necessary, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes to consume any unreacted PFP ester.[6]

-

Purification: Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[6][14]

-

Characterization: Confirm conjugation using techniques such as HPLC, LC-MS, or SDS-PAGE to observe the shift in molecular weight.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing molecule (e.g., a therapeutic drug, a fluorescent dye).

Materials:

-

Propargyl-functionalized biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-7.5

-

Purification system

Procedure:

-

Prepare Stock Solutions:

-

Copper(II) sulfate: 100 mM in deionized water.

-

Sodium ascorbate (B8700270): 100 mM in deionized water (prepare fresh).

-

Ligand (THPTA): 200 mM in deionized water.

-

Azide-containing molecule: Dissolve in a suitable solvent (e.g., DMSO, water) at a known concentration.

-

-

Prepare the Reaction Mixture:

-

In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule. The molar ratio should be optimized, typically with the azide (B81097) molecule in slight excess.

-

-

Prepare the Catalyst Complex: In a separate tube, mix CuSO₄ and the ligand in a 1:2 molar ratio. Allow this to stand for a few minutes.[15]

-

Initiate the Click Reaction:

-

Add the copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15] The final concentrations of the catalyst components should be optimized for each specific reaction.

-

-

Incubation: Incubate the reaction at room temperature for 30–60 minutes, protecting it from light.[15]

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted reagents and byproducts.

-

Characterization: Analyze the final product for conjugation efficiency and purity using methods like HPLC, LC-MS, and UV-Vis spectroscopy.

Data Presentation

Stability of PFP Esters vs. NHS Esters

PFP esters exhibit greater stability towards hydrolysis compared to NHS esters, which is a significant advantage in aqueous bioconjugation reactions.[7][8]

| Active Ester | Relative Hydrolysis Rate | Key Advantage |

| PFP Ester | Lower | More resistant to spontaneous hydrolysis, leading to more efficient reactions.[8] |

| NHS Ester | Higher | More susceptible to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.[7] |

Disulfide Bond Cleavage

The disulfide bond in the linker is designed to be cleaved by reducing agents prevalent in the intracellular environment.

| Condition | Description |

| Extracellular Environment | Low concentration of reducing agents (e.g., ~5 µM glutathione in blood). The disulfide bond remains largely intact, ensuring the stability of the conjugate in circulation.[] |

| Intracellular Environment | High concentration of reducing agents (e.g., 1-10 mM glutathione in the cytoplasm). The disulfide bond is efficiently cleaved, leading to the release of the conjugated payload.[] |

Note: The kinetics of cleavage can be influenced by steric hindrance around the disulfide bond.[16] Specific cleavage kinetics for this linker would require experimental determination.

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Intracellular Cleavage of the Disulfide Linker

Caption: Reductive cleavage of the disulfide bond inside a target cell.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique combination of a highly efficient amine-reactive PFP ester, a bioorthogonal propargyl group for click chemistry, and a cleavable disulfide linker provides a robust platform for the construction of advanced biomolecular conjugates. The enhanced stability of the PFP ester and the controlled release mechanism afforded by the disulfide bond make this linker particularly well-suited for the development of next-generation antibody-drug conjugates and other targeted therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this technology in innovative research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound, 1817735-30-0 | BroadPharm [broadpharm.com]

- 5. This compound | CAS: 1817735-30-0 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. precisepeg.com [precisepeg.com]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 16. "Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted C" by Emily Hwang [digitalcommons.butler.edu]

Deconstructing Propargyl-PEG1-SS-PEG1-PFP Ester: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of the Heterobifunctional Crosslinker: Propargyl-PEG1-SS-PEG1-PFP Ester

This technical guide provides an in-depth analysis of the chemical structure, properties, and applications of this compound, a versatile heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document outlines the core components of the molecule, presents quantitative data, details experimental protocols, and provides visual diagrams of its reaction mechanisms and workflows.

Core Components and Functionality

This compound is a sophisticated chemical tool primarily utilized in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] Its structure is comprised of four key functional components, each contributing to its specific reactivity and application.

-

Propargyl Group: This terminal alkyne group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the efficient and specific conjugation of the linker to molecules containing an azide (B81097) group, forming a stable triazole linkage.[3][4]

-

Polyethylene (B3416737) Glycol (PEG) Spacers (PEG1): The two single units of polyethylene glycol act as hydrophilic spacers. These PEG linkers enhance the solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[5] They also provide spatial separation between the conjugated molecules, which can help to maintain the biological activity of proteins or antibodies by reducing steric hindrance.

-

Disulfide Bond (-SS-): This disulfide bridge is a cleavable linkage.[][] It remains stable under physiological conditions found in the bloodstream but is susceptible to cleavage in the reducing environment within a cell, such as in the presence of glutathione.[][] This property is crucial for the controlled release of therapeutic payloads inside target cells.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of proteins and antibodies.[8] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[8][9]

Physicochemical and Reactivity Data

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₆H₁₅F₅O₄S₂ | [2][10] |

| Molecular Weight | 430.41 g/mol | [2][10] |

| CAS Number | 1817735-30-0 | [2][10] |

| Purity | Typically ≥95% | [2] |

| Appearance | Varies (often a solid or oil) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF. The PEG component enhances aqueous solubility. | [11][12] |

| Storage | Recommended storage at -20°C with desiccant due to moisture sensitivity of the PFP ester. | [13][14] |

Table 2: Reactivity and Cleavage Characteristics of Functional Groups

| Functional Group | Reacts With | Reaction Conditions | Bond Formed | Cleavage Conditions | Source(s) |

| PFP Ester | Primary and Secondary Amines | pH 7.2 - 8.5 | Amide | Not cleavable | [13][15] |

| Propargyl (Alkyne) | Azides | Copper(I) catalyst | Triazole | Not cleavable | [3][4] |

| Disulfide (-SS-) | - | Reducing agents (e.g., Glutathione, DTT) | - | Intracellular reducing environment (e.g., 1-10 mM Glutathione) | [][][16] |

Experimental Protocols and Workflows

The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the PFP ester is reacted with an amine-containing biomolecule. Second, the propargyl group is available for a subsequent click chemistry reaction.

Protocol 1: Conjugation of PFP Ester to an Amine-Containing Biomolecule (e.g., Antibody)

This protocol outlines the general steps for the initial conjugation of the linker to a protein or antibody.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Anhydrous organic solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare the Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[15][17]

-

Reaction: Add a molar excess of the linker solution to the biomolecule solution. The exact molar ratio should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[15]

-

Quenching: Add quenching buffer to the reaction mixture to consume any unreacted PFP ester.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized biomolecule from Protocol 1.

Materials:

-

Propargyl-functionalized biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of CuSO₄, the copper ligand, and sodium ascorbate (B8700270) in water.[3]

-

Prepare Reaction Mixture: In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer.

-

Add Catalyst: Add the CuSO₄ and ligand solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[3][18]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Purification: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography) to remove the copper catalyst and unreacted components.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows involving this compound.

Caption: Reaction pathway for ADC synthesis and drug release.

Caption: Experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide linker, offers researchers a high degree of control in the synthesis of complex biomolecules such as antibody-drug conjugates. The enhanced stability of the PFP ester and the efficiency of the click chemistry reaction make it a reliable choice for developing next-generation therapeutics and research agents. Careful consideration of the experimental conditions outlined in this guide will enable researchers to effectively utilize this linker in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS: 1817735-30-0 | AxisPharm [axispharm.com]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. Propargyl-PEG1-NHS ester | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 1817735-30-0 | SXC73530 [biosynth.com]

- 11. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. broadpharm.com [broadpharm.com]

- 15. precisepeg.com [precisepeg.com]

- 16. benchchem.com [benchchem.com]

- 17. confluore.com [confluore.com]

- 18. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Synthesis of Cleavable ADC Linkers

Introduction: Antibody-Drug Conjugates (ADCs) represent a highly innovative class of cancer therapeutics that merge the target specificity of monoclonal antibodies with the potent cell-killing capability of cytotoxic drugs.[1][2] The linker, a chemical bridge connecting these two components, is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[3][4] Linkers can be broadly categorized as non-cleavable or cleavable.[5] This guide provides a detailed technical overview of the synthesis and mechanisms of cleavable linkers, which are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[6][7]

Chemically Cleavable Linkers

Chemically cleavable linkers are designed to break under specific chemical conditions that are prevalent in tumor cells but not in systemic circulation. This category is primarily divided into pH-sensitive and redox-sensitive linkers.

pH-Sensitive (Acid-Labile) Linkers

These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8]

Mechanism of Action: The most common acid-labile linkers are based on hydrazone bonds. These bonds remain stable at neutral pH but undergo rapid hydrolysis in the acidic environment following ADC internalization, leading to the release of the cytotoxic payload.[9][] While effective, first-generation hydrazone linkers showed some instability in circulation, leading to premature drug release.[8][11] Newer designs, such as silyl (B83357) ether-based linkers, have been developed to improve plasma stability.[12]

Synthesis Overview: The synthesis of a hydrazone linker typically involves the condensation reaction between a carbonyl group (an aldehyde or ketone) on one component (e.g., a derivative of the drug) and a hydrazine (B178648) derivative on the other component (the linker destined for antibody conjugation). The resulting hydrazone bond serves as the acid-cleavable trigger.

Caption: Synthesis via condensation and subsequent acid-triggered cleavage of a hydrazone linker.

Experimental Protocol: Synthesis of a Hydrazone Linker-Payload

-

Preparation of Reagents: Dissolve the payload containing a ketone or aldehyde functional group in an appropriate organic solvent (e.g., ethanol (B145695) or DMF). In a separate flask, dissolve the linker containing a hydrazine or hydrazide moiety in the same solvent.

-

Reaction: Add the linker solution to the payload solution in a dropwise manner under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure. Purify the resulting hydrazone linker-payload conjugate using column chromatography on silica (B1680970) gel to obtain the final product.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy and high-resolution mass spectrometry.

Redox-Sensitive (Disulfide) Linkers

These linkers are designed to be cleaved in the highly reductive intracellular environment of tumor cells.

Mechanism of Action: The cytoplasm has a significantly higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, than the bloodstream (1-10 mM intracellularly vs. ~5 µM in plasma).[][14] Disulfide linkers are stable in the oxidative environment of the circulation but are readily cleaved by GSH inside the cell, releasing the thiol-containing active payload.[15] The stability of the disulfide bond can be modulated by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to slow the rate of reduction.[15][16]

Synthesis Overview: A common strategy involves modifying a linker with a pyridyldithio group. This activated thiol can then react with a sulfhydryl group on the payload to form the disulfide bond. The other end of the linker is typically functionalized with a group (e.g., N-hydroxysuccinimide ester or maleimide) for conjugation to the antibody.

Caption: Synthesis via thiol exchange and subsequent glutathione-triggered cleavage of a disulfide linker.

Experimental Protocol: Synthesis of a Disulfide Linker-Payload

-

Activation of Linker: Start with a linker containing a leaving group such as N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) or N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB).[4]

-

Payload Preparation: Ensure the cytotoxic payload has a free sulfhydryl (-SH) group. If not, one must be introduced through chemical modification.

-

Reaction: Dissolve the pyridyldithio-activated linker and the thiol-containing payload in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) or a mixture of organic solvent and buffer. The reaction proceeds via thiol-disulfide exchange.

-

Monitoring and Purification: Monitor the reaction by HPLC or LC-MS. Upon completion, purify the linker-payload conjugate using reversed-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity of the product by mass spectrometry and quantify its purity by HPLC.

Enzymatically Cleavable Linkers

This class of linkers is designed to be recognized and cleaved by specific enzymes that are highly active within the lysosomes of tumor cells.

Mechanism of Action: The most successful enzymatically cleavable linkers are based on peptide sequences that are substrates for lysosomal proteases, such as Cathepsin B, which is often overexpressed in various cancers.[] Dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are commonly used.[][18] Upon cleavage of the peptide bond by the enzyme, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to spontaneously decompose and release the unmodified payload.[][19] These linkers generally exhibit high stability in systemic circulation.[19]

Synthesis Overview: The synthesis of peptide linkers is often more complex than that of chemically cleavable linkers. It typically involves standard peptide coupling chemistry, often performed using solid-phase peptide synthesis (SPPS) to build the dipeptide sequence.[20][21] This is followed by the attachment of the self-immolative spacer and finally the payload. An improved methodology involves a six-step synthesis from L-Citrulline with a 50% overall yield, avoiding undesirable epimerization.[22]

Caption: Multi-step synthesis and two-stage enzymatic cleavage of a Val-Cit-PABC peptide linker.

Experimental Protocol: Solid-Phase Synthesis of a Val-Cit Linker This protocol is a representative outline based on published high-yielding strategies.[20][21][23]

-

Resin Loading: Swell a 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Attach the first protected amino acid (e.g., Fmoc-Cit-OH) to the resin in the presence of a base like diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20% piperidine (B6355638) in DMF to free the amine for the next coupling step.

-

Peptide Coupling: Couple the second amino acid (e.g., Fmoc-Val-OH) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA.

-

Spacer and Handle Attachment: After deprotecting the final Fmoc group, attach the self-immolative spacer (e.g., PABC) and a conjugation handle (e.g., a maleimide (B117702) group, often as maleimidocaproyl or 'mc').

-

Cleavage from Resin: Cleave the completed linker from the solid support using a solution of trifluoroacetic acid (TFA) in DCM.

-

Purification and Characterization: Precipitate the crude product in cold diethyl ether, then purify by reversed-phase HPLC. Confirm the final structure and purity via LC-MS and NMR.

Quantitative Comparison of Linker Properties

The choice of linker significantly impacts the ADC's stability and efficacy. The following table summarizes key quantitative data for different cleavable linker types.

| Linker Type | Cleavage Trigger | Location of Cleavage | Stability (Plasma Half-life, t½) | Cleavage Rate | Key Considerations |

| Hydrazone | Acidic pH | Endosome / Lysosome | ~24 hours (can be unstable)[12] | Rapid at pH 4.5-5.5[] | Prone to premature release in circulation; newer generations have improved stability.[8][12] |

| Disulfide | High Glutathione | Cytoplasm | Variable; can be tuned with steric hindrance.[15][16] | Dependent on GSH concentration and steric hindrance.[14] | Stability can be engineered; release requires cytoplasmic entry.[15] |

| Val-Cit Peptide | Cathepsin B | Lysosome | ~80 hours (mouse plasma), ~230 days (human plasma)[24] | >80% cleavage within 30 minutes in human liver lysosomes.[25] | High plasma stability, efficient cleavage, but susceptible to other proteases.[26] |

| Phe-Lys Peptide | Cathepsin B | Lysosome | ~12.5 hours (mouse plasma), ~30 days (human plasma)[24] | Slower than Val-Cit.[24] | An alternative to Val-Cit with different cleavage kinetics.[19] |

| GGFG Peptide | Cathepsin B | Lysosome | Slower cleavage than dipeptides.[25] | Slower than Val-Cit.[25] | Used in the successful ADC, DS-8201a (Enhertu®).[26] |

General Experimental Workflow and Characterization

The synthesis of a functional ADC is a multi-stage process that requires careful execution and rigorous characterization at each step.

Caption: A streamlined workflow from linker synthesis to final ADC characterization.

Key Experimental Protocols

General Protocol for Antibody-Linker Conjugation (Cysteine-based):

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a conjugation buffer (e.g., PBS with EDTA).[27] The stoichiometry of the reducing agent is critical for controlling the number of available thiol groups.

-

Conjugation Reaction: Add the purified linker-payload, which contains a thiol-reactive handle (e.g., maleimide), to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for several hours.

-

Quenching: Stop the reaction by adding an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.

-

Purification: Remove unconjugated linker-payload and other impurities from the ADC solution using purification techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Key Characterization Methods:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It is commonly measured using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RPLC). Mass spectrometry can also be used to determine the exact mass of the ADC and its drug load distribution.[]

-

Plasma Stability Assays: The stability of the ADC is assessed by incubating it in human or animal plasma at 37°C over a period of time. Samples are taken at various time points, and the amount of released payload is quantified by LC-MS to determine the linker's stability and half-life.[][29]

-

Purity and Aggregation: Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the percentage of high molecular weight aggregates, which can affect efficacy and immunogenicity.[]

References

- 1. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]

- 2. abzena.com [abzena.com]

- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 4. adcreview.com [adcreview.com]

- 5. symeres.com [symeres.com]

- 6. benchchem.com [benchchem.com]

- 7. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]

- 8. chempep.com [chempep.com]

- 9. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 20. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 26. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

Technical Guide: Propargyl-PEG1-SS-PEG1-PFP Ester (CAS No. 1817735-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG1-SS-PEG1-PFP ester, a heterobifunctional crosslinker used in bioconjugation and drug delivery systems.

Core Compound Information

This compound is a versatile chemical tool designed for the covalent linkage of molecules. Its structure features three key functional components: a propargyl group for click chemistry, a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines, and a disulfide bond that allows for cleavable release under reducing conditions.[1] This combination of features makes it particularly valuable in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and executing experimental protocols.

| Property | Value | Reference |

| CAS Number | 1817735-30-0 | [1][3] |

| Molecular Formula | C₁₆H₁₅F₅O₄S₂ | [1][3] |

| Molecular Weight | 430.41 g/mol | [1][4] |

| Purity | Typically ≥95% | [1][4] |

| Appearance | Not explicitly stated, likely a solid | [5] |

| Storage Conditions | -20°C with desiccant | [3] |

Key Functional Groups and Reactivity

The utility of this crosslinker is derived from its distinct functional moieties:

-

PFP (Pentafluorophenyl) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable conjugations.

-

Propargyl Group: This terminal alkyne is poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This allows for the attachment of azide-modified molecules, such as detection tags, imaging agents, or cytotoxic drugs.

-

Disulfide Bond (-S-S-): Positioned within the polyethylene (B3416737) glycol (PEG) spacer, this bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione. This feature enables the controlled release of conjugated cargo within the reducing environment of the cell cytoplasm.[1]

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The PFP ester reacts with lysine (B10760008) residues on the antibody, and the propargyl group can be used to attach an azide-modified drug. The disulfide bond ensures that the drug is released from the antibody upon internalization into a cancer cell.[1][2]

-

Bioconjugation and Protein Labeling: The linker facilitates the efficient conjugation of various biomolecules.[1] For example, a fluorescent dye with an azide (B81097) group can be "clicked" onto a protein that has been modified with the linker.

-

Targeted Drug Delivery: The cleavable disulfide bond is a key feature for creating drug delivery systems that release their payload in response to the intracellular environment.[1]

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical two-step bioconjugation workflow.

Step 1: Amine Conjugation via PFP Ester

This protocol outlines the reaction of the PFP ester with an amine-containing biomolecule (e.g., a protein).

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the reaction.

-

Prepare the PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.

-

Initiate the Conjugation Reaction: Add a 2- to 10-fold molar excess of the dissolved PFP ester to the biomolecule solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific application.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature may be preferable for sensitive biomolecules.

-

Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted crosslinker and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.

Materials:

-

Propargyl-modified biomolecule (from Step 1)

-

Azide-containing molecule (e.g., azide-modified drug, fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Prepare Reactants: Dissolve the propargyl-modified biomolecule and the azide-containing molecule in the reaction buffer.

-

Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.

-

Initiate the Click Reaction: In a typical reaction, combine the propargyl-modified biomolecule and a slight molar excess of the azide-containing molecule. Add the copper ligand (THPTA), followed by CuSO₄, and finally, sodium ascorbate to initiate the reaction. The final concentrations of the catalyst components should be optimized but are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted reagents.

Disulfide Bond Cleavage

To release the conjugated molecule, the disulfide bond can be cleaved under reducing conditions.

Procedure:

-

Treat the purified conjugate with a reducing agent such as 10-100 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubate for 1-2 hours at 37°C.

-

The cleavage can be confirmed by analytical methods that can differentiate the molecular weight of the intact conjugate from its cleaved components.

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Experimental workflow for bioconjugation.

Caption: Detailed experimental workflow diagram.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-PFP Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Propargyl-PEG1-SS-PEG1-PFP ester in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker allows for the covalent attachment of a payload to an antibody or other biomolecule through a two-step process involving an amine-reactive PFP ester and a terminal alkyne for click chemistry. The incorporated disulfide bond offers a cleavable mechanism for drug release within the reducing environment of a target cell.

Introduction to this compound

This compound is a versatile crosslinker used in bioconjugation and is particularly valuable for the construction of ADCs.[1][2] Its structure comprises three key functional components:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[3] PFP esters are known for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous buffers.[3][4][5]

-

Disulfide Bond (-SS-): A cleavable linkage that is stable in the bloodstream but can be readily reduced by intracellular glutathione (B108866) concentrations, leading to the release of the conjugated payload inside the target cell.[][7][] The stability of the disulfide bond can be influenced by steric hindrance around the bond.[9]

-

Propargyl Group (Alkyne): A terminal alkyne that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific attachment of an azide-modified payload.[10][11]

The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and bioavailability of the resulting conjugate.[12] This two-step conjugation strategy allows for precise control over the site of payload attachment and the drug-to-antibody ratio (DAR).

Experimental Protocols

This protocol is divided into two main stages:

-

Antibody Modification: Reaction of the PFP ester with the antibody's lysine residues.

-

Payload Conjugation: "Click" reaction of the alkyne-modified antibody with an azide-containing payload.

Protocol 1: Antibody Modification with this compound

This procedure details the conjugation of the PFP ester to the primary amines of an antibody.

Materials and Reagents:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ spin desalting columns, 7 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[13]

-

Exchange the antibody into the Reaction Buffer using a desalting column.

-

Adjust the antibody concentration to ≥1 mg/mL.

-

-

PFP Ester Solution Preparation:

-

Conjugation Reaction:

-

Add the PFP ester stock solution to the antibody solution. The recommended molar excess of the PFP ester to the antibody is between 5:1 and 15:1. The final concentration of DMSO or DMF should be less than 10% (v/v).

-

Gently mix the reaction and incubate for 1 hour at room temperature or 2 hours at 4°C.[14]

-

-

Quenching the Reaction:

-

Purification of the Alkyne-Modified Antibody:

-

Remove excess, unreacted PFP ester and quenching buffer by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

-

Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

-

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the attachment of an azide-modified payload to the alkyne-modified antibody.

Materials and Reagents:

-

Alkyne-modified antibody from Protocol 1

-

Azide-modified payload

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS, pH 7.4

-

Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Preparation of Stock Solutions:

-

Catalyst Premix Formation:

-

In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper-ligand complex. Let it stand for a few minutes.[10]

-

-

Click Reaction:

-

In the reaction vessel, combine the alkyne-modified antibody with the azide-modified payload. A typical molar ratio of payload to antibody is between 4:1 and 10:1.[10]

-

Add the premixed copper/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

-

Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[10]

-

-

Purification of the Antibody-Drug Conjugate:

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation protocols.

Table 1: PFP Ester Conjugation Reaction Parameters

| Parameter | Recommended Range | Reference(s) |

| pH | 7.2 - 8.5 | [16] |

| Molar Excess of PFP Ester | 2:1 to 15:1 (PFP:Antibody) | [16] |

| Reaction Temperature | 4°C to 25°C | [16] |

| Reaction Time | 1 - 4 hours | [16] |

| Organic Solvent | < 10% DMSO or DMF |

Table 2: Click Chemistry (CuAAC) Reaction Parameters

| Parameter | Recommended Range | Reference(s) |

| Molar Excess of Payload | 4:1 to 10:1 (Payload:Antibody) | [10] |

| CuSO₄:THPTA Molar Ratio | 1:2 | [10] |

| Reaction Temperature | Room Temperature | [10] |

| Reaction Time | 30 - 60 minutes | [10] |

Visualization of Workflow and Mechanism

References

- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 7. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 9. njbio.com [njbio.com]

- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 16. precisepeg.com [precisepeg.com]

Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Propargyl-PEG1-SS-PEG1-PFP ester is a heterobifunctional linker designed for the synthesis of cleavable antibody-drug conjugates (ADCs). This linker incorporates three key functionalities:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group for covalent attachment to lysine (B10760008) residues on a monoclonal antibody (mAb). PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation.[1]

-

Disulfide Bond (-SS-): A cleavable moiety that is stable in the bloodstream but is readily reduced by the high intracellular concentrations of glutathione (B108866) (GSH), ensuring targeted release of the cytotoxic payload within the tumor cell.[][3]

-

Propargyl Group: A terminal alkyne handle for the attachment of an azide-containing cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1]

The short polyethylene (B3416737) glycol (PEG1) spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting ADC.[4] This application note provides detailed protocols for the use of this compound in the synthesis of a disulfide-linked ADC.

Experimental Protocols

The synthesis of an ADC using this linker is a two-step process:

-

Step 1: Antibody-Linker Conjugation: Reaction of the PFP ester with the antibody to form a stable amide bond.

-

Step 2: Payload Attachment via Click Chemistry: Reaction of the propargyl group on the antibody-linker conjugate with an azide-functionalized cytotoxic drug.

Protocol 1: Antibody Conjugation with this compound

This protocol details the conjugation of the linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Conjugation buffer: 100 mM sodium bicarbonate buffer, pH 8.5.

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

-

Reaction vessels and standard laboratory equipment.

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the conjugation buffer (100 mM sodium bicarbonate, pH 8.5) using a desalting column or dialysis.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Linker Preparation:

-

The PFP ester is moisture-sensitive; bring the vial to room temperature before opening.[5]

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[5]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker stock solution to the antibody solution with gentle stirring. A typical starting point is a 5-15 fold molar excess of linker to antibody.[6]

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time and temperature can be optimized to achieve the desired drug-to-antibody ratio (DAR).[7]

-

-

Quenching the Reaction:

-

To quench any unreacted PFP ester, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and other small molecules by purifying the antibody-linker conjugate using an SEC column or TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-